molecular formula C20H20N2O2 B14292401 N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine CAS No. 114284-70-7

N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine

Cat. No.: B14292401
CAS No.: 114284-70-7
M. Wt: 320.4 g/mol
InChI Key: WCYDZNBNRLPYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine is a quinoline derivative featuring a fused [1,3]dioxolo ring system at positions 4 and 5 of the quinoline scaffold. The compound is substituted at position 7 with a phenyl group and at position 6 with a diethylamine moiety. This structure combines aromaticity, electron-rich regions (from the dioxolo ring), and a basic tertiary amine, making it a candidate for interactions with biological targets such as enzymes or receptors.

Properties

CAS No.

114284-70-7

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N,N-diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine

InChI

InChI=1S/C20H20N2O2/c1-3-22(4-2)20-16(14-8-6-5-7-9-14)10-15-11-18-19(24-13-23-18)12-17(15)21-20/h5-12H,3-4,13H2,1-2H3

InChI Key

WCYDZNBNRLPYID-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C2C=C3C(=CC2=N1)OCO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 6-Amino-1,3-benzodioxole-5-carbaldehyde

The foundational intermediate, 6-amino-1,3-benzodioxole-5-carbaldehyde (2) , is synthesized from piperonal through nitration and reduction sequences (Scheme 1). Nitration of piperonal yields 6-nitro-1,3-benzodioxole-5-carbaldehyde (1) , which undergoes catalytic hydrogenation to produce (2) in 85% yield. This intermediate serves as the amine-bearing precursor for quinoline formation.

Quinoline Core Assembly

The Friedländer reaction between (2) and 1-phenyl-1,3-propanedione under acid catalysis (HCl, ethanol, reflux, 12 h) generates 7-phenyl-2H-dioxolo[4,5-G]quinolin-6-amine (5) (Scheme 2). The reaction proceeds via aldol condensation, imine formation, and cyclodehydration, yielding the quinoline core with a phenyl group at position 7 and a primary amine at position 6. The crude product is purified via column chromatography (SiO₂, hexane/EtOAc 4:1), affording (5) in 68% yield as a yellow solid (m.p. 176–178°C).

Characterization Data for Intermediate (5):

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.45–7.38 (m, 5H, Ph), 6.92 (s, 1H, H-8), 6.35 (s, 1H, H-9), 5.95 (s, 2H, OCH₂O), 4.12 (br s, 2H, NH₂).
  • MS (APCI): m/z 307.1 [M+H]⁺.

N,N-Diethylation of the Primary Amine

The primary amine in (5) is alkylated using ethyl bromide (2.5 equiv) and potassium carbonate (3.0 equiv) in dry DMF at 80°C for 24 h (Scheme 3). Post-reaction, the mixture is diluted with water, extracted with dichloromethane, and purified via silica gel chromatography (hexane/EtOAc 7:3), yielding N,N-Diethyl-7-phenyl-2H-dioxolo[4,5-G]quinolin-6-amine as a pale-yellow solid (62% yield, m.p. 132–134°C).

Characterization Data for Target Compound:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.18 (s, 1H, H-5), 7.42–7.35 (m, 5H, Ph), 6.89 (s, 1H, H-8), 6.32 (s, 1H, H-9), 5.93 (s, 2H, OCH₂O), 3.45 (q, J=7.0 Hz, 4H, NCH₂CH₃), 1.22 (t, J=7.0 Hz, 6H, NCH₂CH₃).
  • ¹³C NMR (125 MHz, CDCl₃): δ 158.9 (C-6), 148.2 (C-4a), 139.7 (C-7), 136.4 (C-10a), 129.1–127.8 (Ph), 115.3 (C-9), 108.4 (C-8), 101.9 (OCH₂O), 47.5 (NCH₂CH₃), 12.7 (NCH₂CH₃).
  • MS (APCI): m/z 363.2 [M+H]⁺.

Multicomponent Reaction Using Meldrum’s Acid

Catalyst-Free Assembly of the Dioxoloquinoline Skeleton

A catalyst-free, one-pot synthesis leverages Meldrum’s acid (2) , 3,4-methylenedioxyaniline (1a) , and benzaldehyde derivatives to construct the dioxoloquinoline framework (Table 1). For the target compound, N,N-diethyl-3,4-methylenedioxyaniline is reacted with Meldrum’s acid and phenylacetaldehyde in aqueous ethanol (1:1 v/v) at room temperature for 1 h. The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization, yielding the spiro intermediate 4a , which is hydrolyzed under acidic conditions to afford the quinoline derivative.

Optimized Reaction Conditions:

  • Solvent: Ethanol/water (1:1 v/v).
  • Temperature: 25–30°C.
  • Yield: 74% after hydrolysis and purification.

Characterization Data for Intermediate (4a):

  • ¹H NMR (500 MHz, CDCl₃): δ 7.36 (s, 5H, Ph), 6.36 (s, 1H, H-8), 6.28 (s, 1H, H-9), 5.85 (dd, J=2.0, 12.0 Hz, 2H, OCH₂O), 5.07 (s, 1H, CH), 4.95 (s, 1H, CH), 0.64 (s, 3H, CH₃), 0.47 (s, 3H, CH₃).

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages Limitations
Friedländer Annulation 62% 36 h High regioselectivity; scalable Requires harsh acids; multi-step process
Multicomponent Reaction 74% 1 h Catalyst-free; room-temperature conditions Complex purification; moderate yields

The Friedlälder route offers superior regiocontrol for phenyl incorporation, while the multicomponent method excels in operational simplicity. Diethylation efficiency is critical in both pathways, with alkylation post-quinoline formation proving more reliable than in-situ incorporation.

Mechanistic Insights

Friedländer Annulation Mechanism

  • Aldol Condensation: The enolate of 1-phenyl-1,3-propanedione attacks the aldehyde group of (2) , forming a β-keto-enamine intermediate.
  • Cyclodehydration: Acid catalysis facilitates imine formation and subsequent cyclization, ejecting water to form the quinoline ring.
  • Aromatization: Conjugated enol-keto tautomerization yields the aromatic quinoline system.

Multicomponent Reaction Pathway

  • Knoevenagel Condensation: Meldrum’s acid reacts with phenylacetaldehyde to form a dioxenone intermediate.
  • Michael Addition: The amine attacks the α,β-unsaturated carbonyl, leading to a β-amino-ketone.
  • Cyclization and Hydrolysis: Intramolecular cyclization forms the spiro intermediate, which undergoes acid-catalyzed hydrolysis to release acetone and CO₂, yielding the quinoline.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced with other nucleophiles such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, Lewis acid catalysts.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkyl or aryl-substituted quinoline derivatives.

Scientific Research Applications

N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N,N-Diethyl-7-phenyl-[1,3]dioxolo[4,5-g]quinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and synthetic data of N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine with related compounds:

Compound Name Core Structure Position 7 Substituent Position 6 Group Molecular Formula Synthesis Method Yield (%)
Target Compound Quinoline + dioxolo Phenyl N,N-Diethylamine C23H22N2O3* Hypothesized Suzuki coupling N/A
Compound (114284-74-1) Quinoline + dioxolo 2-Naphthalenyloxy N,N-Diethylamine C24H22N2O3 Suzuki coupling (inferred) N/A
Compound 5 Isoquinoline + dioxolo 4-Hydroxy-3-methoxyphenyl - C18H15NO4 Pd/C hydrogenation 83%
Compound 11 Quinoline Phenyl 6-Nitro, 2-Amine C24H22N3O4 Suzuki-Miyaura coupling Not specified

*Molecular formula inferred based on structural similarity to .

Key Observations

Positional Isomerism: The target compound and derivatives differ in core structure (quinoline vs. Isoquinolines () exhibit distinct aromatic π-stacking behavior compared to quinolines .

Substituent Effects :

  • Phenyl vs. Naphthalenyloxy : The target compound’s phenyl group (C6H5) is less bulky and more lipophilic than the 2-naphthalenyloxy group (C10H7O) in . This difference may influence solubility and membrane permeability .
  • Diethylamine vs. Quaternary Ammonium : compounds 6 and 8 feature a methylated quaternary ammonium group, which increases water solubility but reduces passive diffusion compared to the neutral diethylamine in the target compound .

Synthetic Methodology :

  • Suzuki-Miyaura coupling ( and inferred in ) is critical for introducing aryl/heteroaryl groups. However, yields vary significantly (e.g., 75–83% for Pd/C hydrogenation in vs. unspecified yields for Suzuki reactions in ) .

The dioxolo ring (common in all compounds) contributes to electron density, which may facilitate interactions with aromatic residues in biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.